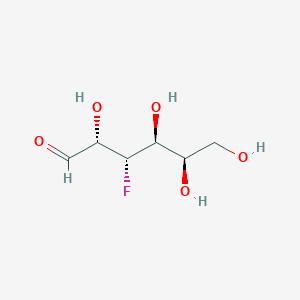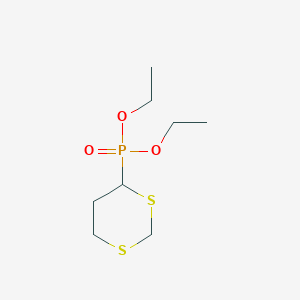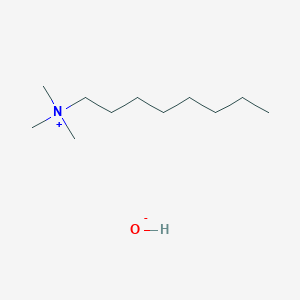![molecular formula C10H8N2O B13144256 [2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
[2,4'-Bipyridin]-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,4’-Bipyridin]-3-ol is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with a hydroxyl group attached to the third carbon of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its versatile applications in various fields such as coordination chemistry, catalysis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridin]-3-ol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to couple halogenated pyridines with boronic acids. Another method is the Ullmann coupling, which involves the use of copper catalysts to couple halogenated pyridines. These reactions are usually carried out under inert atmospheres and at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of [2,4’-Bipyridin]-3-ol often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
[2,4’-Bipyridin]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation
Major Products
The major products formed from these reactions include various substituted bipyridines, piperidine derivatives, and bipyridine ketones or aldehydes .
科学的研究の応用
Chemistry
In chemistry, [2,4’-Bipyridin]-3-ol is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis and material science .
Biology and Medicine
It has been studied for its antimicrobial and anticancer properties .
Industry
In industry, [2,4’-Bipyridin]-3-ol is used in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks. These materials have applications in electronics, sensors, and energy storage .
作用機序
The mechanism of action of [2,4’-Bipyridin]-3-ol involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biochemical effects. The hydroxyl group also plays a role in hydrogen bonding and other non-covalent interactions, which can influence the compound’s activity .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the synthesis of viologens and has applications in material science.
3,3’-Bipyridine: Less common but used in specific coordination chemistry applications
Uniqueness
[2,4’-Bipyridin]-3-ol is unique due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and increases its solubility in polar solvents. This makes it more versatile in various applications compared to other bipyridine derivatives .
特性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
2-pyridin-4-ylpyridin-3-ol |
InChI |
InChI=1S/C10H8N2O/c13-9-2-1-5-12-10(9)8-3-6-11-7-4-8/h1-7,13H |
InChIキー |
HVQAGTOYIIZBNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
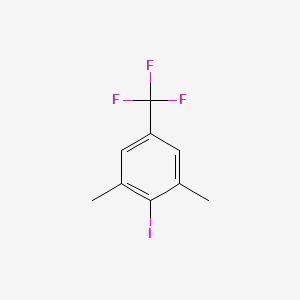
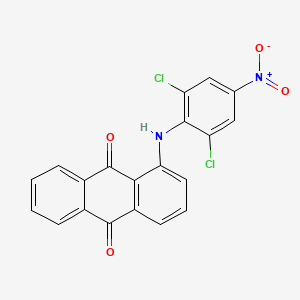
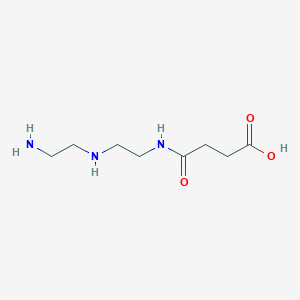
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)

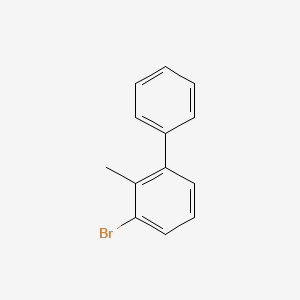

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
